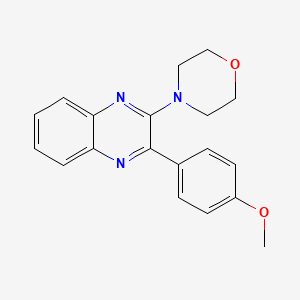
2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline, also known as 4-MeO-PQ, is a quinoxaline derivative that has been extensively studied for its potential therapeutic applications. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for further research.
Mecanismo De Acción
The exact mechanism of action of 2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline is not fully understood, but it is believed to work through a number of different pathways. One of the main pathways is through the activation of the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation. 2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline has been found to have a number of other biochemical and physiological effects. These include anti-inflammatory, antioxidant, and anti-cancer properties. Studies have also shown that 2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline can improve cognitive function and memory, making it a promising candidate for the treatment of cognitive disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline for lab experiments is its high purity and stability, which makes it suitable for a wide range of applications. However, one of the main limitations is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are a number of potential future directions for research on 2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline. One promising area is in the development of new therapies for neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Other potential areas of research include the development of new anti-inflammatory and anti-cancer therapies, as well as the study of the compound's effects on cognitive function and memory.
Conclusion:
In conclusion, 2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline is a promising compound with a wide range of potential therapeutic applications. Its neuroprotective, anti-inflammatory, and anti-cancer properties make it a promising candidate for further research, particularly in the development of new therapies for neurodegenerative diseases. While there are some limitations to its use in lab experiments, its high purity and stability make it a valuable tool for scientific research.
Métodos De Síntesis
The synthesis of 2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline involves the reaction of 4-morpholinyl-aniline with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. This method has been optimized to produce high yields of pure 2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline, making it suitable for large-scale synthesis.
Aplicaciones Científicas De Investigación
2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline has been extensively studied for its potential therapeutic applications. One of the most promising applications is in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Studies have shown that 2-(4-methoxyphenyl)-3-(4-morpholinyl)quinoxaline can protect neurons from oxidative stress and reduce inflammation, which are key factors in the development of these diseases.
Propiedades
IUPAC Name |
4-[3-(4-methoxyphenyl)quinoxalin-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-23-15-8-6-14(7-9-15)18-19(22-10-12-24-13-11-22)21-17-5-3-2-4-16(17)20-18/h2-9H,10-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQDVPNWFPYEYTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C2N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[3-(4-Methoxyphenyl)quinoxalin-2-yl]morpholine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

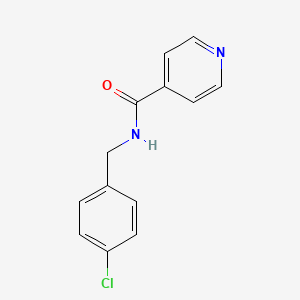
![N-(4-methylphenyl)-N-{2-oxo-2-[2-(1-phenylethylidene)hydrazino]ethyl}benzenesulfonamide](/img/structure/B5885758.png)
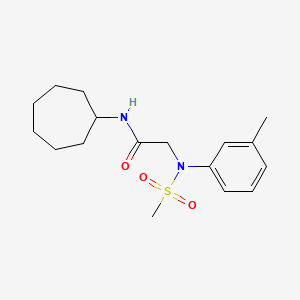
![6-chloro-7-[(2,5-dimethylbenzyl)oxy]-4-methyl-2H-chromen-2-one](/img/structure/B5885767.png)

![1-benzyl-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5885782.png)
![6-chloro-2-(3-pyridinyl)-3H-imidazo[4,5-b]pyridine](/img/structure/B5885788.png)
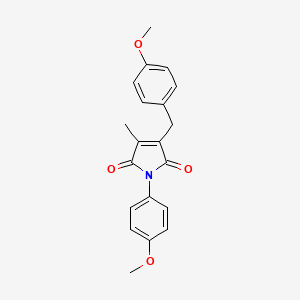
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)-4-methylbenzenesulfonamide](/img/structure/B5885803.png)
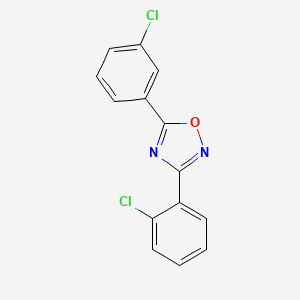
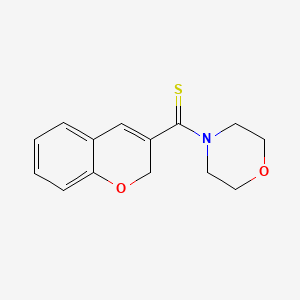
![N-{[(2-bromo-4,5-dimethylphenyl)amino]carbonothioyl}propanamide](/img/structure/B5885851.png)
![2-{4-[3-(2-methoxyphenyl)-2-propen-1-yl]-1-piperazinyl}ethanol](/img/structure/B5885860.png)
![(4-{[(2-chlorophenoxy)acetyl]amino}phenyl)acetic acid](/img/structure/B5885864.png)